molecular formula C20H24N2O2S B249102 (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B249102
M. Wt: 356.5 g/mol
InChI Key: OXUKLCDUDCDTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a 4-methylsulfanylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with 4-Methoxyphenyl Group: The piperazine core is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.

    Introduction of 4-Methylsulfanylbenzyl Group: Finally, the compound is reacted with 4-methylsulfanylbenzyl chloride under similar conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)-piperazine: Lacks the 4-methylsulfanylbenzyl group.

    (4-Methylsulfanylbenzyl)-piperazine: Lacks the 4-methoxyphenyl group.

    (4-Methoxyphenyl)-[4-(4-methylbenzyl)-piperazin-1-yl]-methanone: Similar structure but without the sulfanyl group.

Uniqueness

(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of both the 4-methoxyphenyl and 4-methylsulfanylbenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2S/c1-24-18-7-5-17(6-8-18)20(23)22-13-11-21(12-14-22)15-16-3-9-19(25-2)10-4-16/h3-10H,11-15H2,1-2H3

InChI Key

OXUKLCDUDCDTQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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